Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate
Description
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Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
GFRSFNSRMJFZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of Substituted 3-Azabicyclo[3.3.1]nonanes
Abstract
The 3-azabicyclo[3.e]nonane (3-ABN) scaffold represents a privileged heterocyclic motif in medicinal chemistry and natural product synthesis.[1] Its inherent structural rigidity provides a unique three-dimensional framework for orienting substituents, making it an attractive core for developing novel therapeutic agents.[1][2] This guide offers a comprehensive exploration of the diverse biological activities associated with substituted 3-ABN derivatives, with a particular focus on the influence of substitution at the C1 bridgehead position. We will delve into the key synthetic strategies for accessing this scaffold, analyze its broad pharmacological profile—spanning anticancer, antimicrobial, and central nervous system activities—and dissect the critical structure-activity relationships (SAR) that govern its function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular architecture.
The 3-Azabicyclo[3.3.1]nonane Scaffold: A Foundation for Bioactivity
Introduction to the Core Structure
The 3-azabicyclo[3.3.1]nonane system is a bicyclic amine consisting of two fused six-membered rings, one of which is a piperidine ring. This structure is found in a variety of naturally occurring alkaloids and has been extensively studied for its pharmacological potential.[3] The constrained, bicyclic nature of the 3-ABN core limits conformational flexibility, which is a highly desirable trait in drug design as it can lead to increased receptor affinity and selectivity.
Key Stereochemical and Conformational Features
The stereochemistry of the 3-ABN system is a primary determinant of its biological activity. The molecule predominantly adopts a rigid twin-chair conformation, especially in derivatives like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, where the bulky aryl groups occupy equatorial positions to minimize steric hindrance.[1][3] While the twin-chair form is most common, the presence of certain substituents can induce a shift toward a chair-boat conformation.[1] This conformational preference, dictated by the substitution pattern, is crucial for the precise spatial arrangement of pharmacophoric groups and their interaction with biological targets.
Significance in Medicinal Chemistry
The 3-ABN scaffold is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets. Its derivatives have demonstrated a remarkable range of biological activities, including analgesic, anesthetic, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Furthermore, indole alkaloids containing the azabicyclo[3.3.1]nonane architecture are recognized for their potential as antimalarial, antileishmanial, and antiarrhythmic drug candidates.[4][5] This versatility makes the 3-ABN core a fertile ground for the discovery of new lead compounds.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the 3-ABN framework is well-established, with the Mannich reaction being a cornerstone methodology. The accessibility of the core structure through efficient, often one-pot, procedures has significantly contributed to its exploration in drug discovery.
The Mannich Condensation: A Workhorse Reaction
The most common route to 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is a one-pot, three-component Mannich condensation.[2][6] This reaction typically involves a substituted cyclohexanone, an aromatic aldehyde, and an ammonia source like ammonium acetate.[2] The choice of reactants and the stoichiometry are critical for achieving high yields; a molar ratio of 1:2:1.5 (ketone:aldehyde:ammonium acetate) is often optimal.[2]
Protocol: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol is adapted from established procedures for the Mannich condensation to yield the 3-ABN core.[2]
Materials:
-
Substituted cyclohexanone (1 equivalent)
-
Substituted benzaldehyde (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the substituted cyclohexanone (1 eq) and the substituted benzaldehyde (2 eq) in ethanol in a round-bottom flask.
-
Add ammonium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and continue stirring overnight at room temperature to facilitate precipitation of the product.
-
Isolate the crude solid product by filtration.
-
Wash the solid with a 1:5 ethanol-ether mixture until the filtrate runs colorless to yield the purified azabicyclic ketone.
Causality and Self-Validation: This one-pot reaction is efficient because it proceeds through a tandem sequence of condensation and cyclization steps without the need to isolate intermediates. The final product often precipitates directly from the reaction mixture, providing a simple purification method. The purity of the product can be readily validated by its melting point and confirmed through standard spectral techniques (IR, NMR, MS), which should be consistent with the expected twin-chair conformation.[6]
Workflow for 3-ABN Synthesis via Mannich Reaction
Caption: Experimental workflow for the one-pot synthesis of 3-ABNs.
A Spectrum of Biological Activities
Derivatives of the 3-ABN scaffold have been evaluated against a wide array of biological targets, demonstrating their broad therapeutic potential.
Anticancer and Cytotoxic Activity
Several studies have highlighted the potent anticancer properties of 3-ABN derivatives.[4] Specifically, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones substituted with electron-withdrawing halogen groups (e.g., -F, -Cl, -Br) at the para position of the aryl rings have demonstrated strong cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells.[4][5] This suggests that the electronic properties of the aryl substituents play a crucial role in modulating the anticancer activity, possibly through a prooxidant effect.[5]
| Compound Type | Target Cell Line | Key Finding | Reference |
| 2,4-diaryl(p-halo)-3-azabicyclo[3.3.1]nonan-9-one | HepG2 | Strong cytotoxicity observed | [4] |
| 2,4-diaryl(p-alkoxy)-3-azabicyclo[3.3.1]nonan-9-one | HepG2 | Reduced cytotoxicity compared to halo analogs | [5] |
Antimicrobial and Antiprotozoal Activity
The 3-ABN core is a promising scaffold for the development of antimicrobial agents. A clear structure-activity relationship has been identified where the presence of electron-withdrawing groups on the C2 and C4 aryl rings enhances both antibacterial and antifungal activities.[3] Beyond bacteria and fungi, certain azabicyclo-nonanes have shown significant antiprotozoal activity. Hybrids linking the 3-azabicyclo[3.2.2]nonane core to pyrimidine moieties have exhibited submicromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[7]
Central Nervous System (CNS) Activity
The rigid 3-ABN framework is well-suited for interaction with CNS receptors.
-
Muscarinic Receptor Antagonism: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have been identified as potent antagonists of human M1-M5 muscarinic receptors.[8] The compound exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, for instance, displayed high affinity and serves as a novel lead for further development.[8]
-
Analgesic Properties: Early research identified 3-ABN derivatives as potential analgesics and local anesthetics, highlighting their ability to modulate pain pathways.[3][9]
-
Serotonin (5-HT) Receptor Ligands: The 3-ABN system has been modeled for its potential effectiveness as a serotonin (5-HT) receptor ligand, indicating its relevance in treating psychiatric and neurological disorders.[10]
Caption: Antagonism of the Gq-coupled muscarinic receptor pathway by a 3-ABN ligand.
The Critical Role of Substitution: A Deeper Dive into SAR
The biological profile of a 3-ABN derivative is profoundly influenced by the nature and position of its substituents. A systematic analysis of these relationships is key to rational drug design.
The Impact of Substitution at C1 (Bridgehead)
While much of the literature focuses on C2/C4 substitutions, modifications at the C1 bridgehead position are synthetically accessible and impactful. For example, 2,4-diaryl-1-methyl-3-azabicyclo[3.3.1]nonan-9-ones have been successfully synthesized via the one-pot Mannich condensation using a methyl-substituted cyclohexanone precursor.[6] The introduction of a small alkyl group at this bridgehead position can subtly alter the conformation and electronic distribution of the scaffold, potentially fine-tuning its binding affinity and selectivity for specific biological targets. Further exploration in this area is warranted to fully characterize the therapeutic advantages of C1 substitution.
Dominant Role of C2 and C4 Aryl Substituents
As previously noted, the electronic nature of the aryl groups at the C2 and C4 positions is a major determinant of activity.
-
Electron-Withdrawing Groups (-Cl, -Br, -F): Generally enhance antibacterial, antifungal, and anticancer activities.[3][4]
-
Electron-Donating Groups (-CH₃, -OCH₃): Tend to decrease cytotoxic properties.[5]
Functionalization at the C9 Carbonyl Group
The carbonyl group at the C9 position is a versatile handle for further functionalization. It can be converted into various derivatives, including hydrazones, oximes, thiosemicarbazones, and spiro-thiadiazolines.[3][6] These modifications can dramatically alter the molecule's pharmacological profile, often introducing new interaction points for target binding and improving properties like solubility and bioavailability.
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- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
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- 8. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Strategic Solvent Selection for 3-Azabicyclo[3.3.1]nonane Cyclization
Topic: Solvent selection for 3-azabicyclo[3.3.1]nonane cyclization reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract
The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a privileged structure in medicinal chemistry, serving as a core for opioid receptor ligands, varenicline analogs, and sigma receptor modulators. Its synthesis is frequently plagued by conformational rigidity issues and competing polymerization pathways. This guide analyzes the critical role of solvent thermodynamics and kinetics in the three primary cyclization methodologies: the Double Mannich (Robinson-Schöpf) reaction, Intramolecular Alkylation, and Ring-Closing Metathesis (RCM). We present field-proven protocols where solvent choice dictates not just yield, but the suppression of "boat-chair" conformers and oligomeric byproducts.
Mechanistic Considerations & Solvent Influence
The formation of the 3-ABN bicyclic system requires overcoming significant transannular strain (Prelog strain) caused by the interaction between endo-hydrogens at C-7 and C-3. Solvent selection must balance solubility of ionic intermediates (ammonium salts) with the thermal energy required to cross the activation barrier for ring closure.
Solvent Class Impact Table
| Solvent Class | Representative Solvents | Primary Application | Mechanistic Impact |
| Protic Polar | Methanol, Ethanol, Water/Acetic Acid | Robinson-Schöpf (Double Mannich) | Stabilizes iminium intermediates; promotes proton transfer. High solubility for ammonium salts. |
| Aprotic Non-Polar | Benzene, Toluene | Enamine Cyclization, Dione Synthesis | Allows high-temperature reflux for kinetic control. Critical Note: Toluene (>110°C) often degrades yield compared to Benzene (80°C) due to thermal instability of intermediates. |
| Polar Aprotic | Acetonitrile (MeCN), DMF | Intramolecular Alkylation (Bis-oxirane) | Supports Lewis Acid catalysis (e.g., LiClO₄); enhances nucleophilicity of amines. |
| Halogenated | Dichloromethane (DCM) | Ring-Closing Metathesis (RCM) | Solubilizes Grubbs catalysts; low boiling point prevents catalyst decomposition but may require long reaction times. |
Detailed Experimental Protocols
Protocol A: The Modified Robinson-Schöpf Reaction (Double Mannich)
Target: 3-azabicyclo[3.3.1]nonan-9-ones and -6,9-diones
This is the most common route but is highly sensitive to temperature and solvent polarity. While ethanol is standard for simple derivatives, benzene has been proven superior for forming the sensitive 6,9-dione derivatives via enamine chemistry, whereas higher-boiling toluene causes decomposition.
Reagents:
-
Cyclohexanone enamine derivative (e.g., N-morpholino-1-cyclohexene)
-
Acryloyl chloride (Bis-electrophile)[1]
-
Solvent: Anhydrous Benzene (Strictly preferred over Toluene)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Dissolve the enamine (0.03 mol) in 250 mL of anhydrous benzene .
-
Technical Insight: The high dilution (0.12 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
-
-
Reflux Initiation: Heat the solution to a vigorous reflux (80°C).
-
Critical Parameter: Do not substitute with Toluene (110°C). Literature indicates a yield drop from ~85% (Benzene) to <10% (Toluene) due to thermal decomposition of the ketene intermediate formed via [3,3]-sigmatropic rearrangement.
-
-
Addition: Add acryloyl chloride (neat, 1.05 eq) dropwise over 30 minutes to the refluxing solution.
-
Reaction: Maintain reflux for 18 hours. The solution will darken.
-
Hydrolysis: Cool to room temperature. Add 50 mL of 10% aqueous acetic acid and stir for 2 hours to hydrolyze the enamine and iminium species.
-
Workup: Separate layers. Extract the aqueous layer with DCM. Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Ether to obtain the dione.
Protocol B: Lewis Acid-Catalyzed Intramolecular Ring Opening
Target: 3-azabicyclo[3.3.1]nonane diols (from bis-oxiranes)
For substrates sensitive to the harsh acidic/thermal conditions of the Mannich reaction, a Lewis acid-catalyzed opening of bis-epoxides in acetonitrile is the superior method.
Reagents:
-
1,2:4,5-diepoxycyclohexane (Bis-oxirane precursor)
-
Primary Amine (e.g., Benzylamine)
-
Catalyst: Lithium Perchlorate (LiClO₄)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Catalyst Solution: Prepare a 5 M solution of LiClO₄ in dry MeCN.
-
Safety: LiClO₄ is an oxidant; avoid contact with organic materials at high heat.
-
-
Mixing: To a solution of bis-oxirane (1.0 eq) in MeCN (0.1 M), add the amine (1.1 eq) and solid LiClO₄ (2.0 eq).
-
Why MeCN? It effectively solvates the Lithium cation, leaving the Perchlorate anion non-coordinating, which maximizes the Lewis acidity of Li⁺ to activate the epoxide oxygen.
-
-
Cyclization: Heat the mixture to 80°C (Reflux) for 12–24 hours. Monitor by TLC.[2][3]
-
Workup: Evaporate MeCN under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Silica, MeOH/DCM gradient).
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the synthesis route and solvent based on the starting material and desired substitution pattern.
Caption: Decision tree for solvent selection based on synthetic pathway. Note the specific thermal constraints for the bis-electrophile route.
Troubleshooting & Optimization
Common Failure Modes
-
Oligomerization (The "Gummy" Product):
-
Cause: Concentration too high in intramolecular cyclization steps.
-
Solution: Adhere strictly to High Dilution Principles (<0.05 M). For RCM and alkylation, slow addition (syringe pump) of the substrate to the solvent is preferred over dumping reagents together.
-
-
Low Yield in Dione Synthesis:
-
Cause: Reaction temperature >90°C.
-
Solution: Switch from Toluene or Xylene to Benzene or DCE (1,2-Dichloroethane) to cap the thermal energy input.
-
-
Incomplete Cyclization (Robinson-Schöpf):
-
Cause: Incorrect pH preventing iminium ion formation.
-
Solution: Use a buffered system (Acetic Acid/NaOAc) in Methanol. The pH must be acidic enough to generate the iminium species but basic enough to allow enolization of the ketone.
-
Data Summary: Solvent Efficiency
| Reaction Type | Solvent | Temp (°C) | Yield (Typical) | Key Risk |
| Mannich (Dione) | Benzene | 80 | 80-85% | Carcinogenicity (Use engineering controls) |
| Mannich (Dione) | Toluene | 110 | <15% | Thermal decomposition of intermediate |
| Bis-Epoxide Opening | MeCN (LiClO₄) | 80 | 75-81% | LiClO₄ is potentially explosive if dried on organics |
| RCM | DCM | 40 | 85-95% | Catalyst poisoning by amine (use HCl salt) |
References
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction . Organic Chemistry Frontiers. [Link]
-
Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones . Journal of Heterocyclic Chemistry. (Highlighting the Benzene vs Toluene yield disparity). [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening . Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11]
-
Ring-closing metathesis for the synthesis of azabicyclic structures . Journal of Organic Chemistry. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . Organic Syntheses. (Provides general handling for the bicyclic amine class). [Link]
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- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Using 3-azabicyclo[3.3.1]nonane-1-carboxylate as a pharmaceutical building block
Application Note: 3-Azabicyclo[3.3.1]nonane-1-carboxylate in Pharmaceutical Design
Part 1: Introduction & Strategic Value
The "Magic Methyl" of Bridged Systems In modern drug discovery, the transition from flexible linkers (like piperidines or ethylenediamines) to rigid bicyclic scaffolds is a proven strategy to improve potency and selectivity—often termed the "Magic Methyl" effect of conformation. The 3-azabicyclo[3.3.1]nonane scaffold (often referred to as the "bispidine" skeleton when nitrogen is at both 3 and 7 positions, but here we focus on the mono-aza variant) offers a unique chair-chair conformation that positions substituents in defined vectors, unavailable to flexible analogs.
Why the 1-Carboxylate? The 1-carboxylate derivative places a functional handle at the bridgehead carbon. This is spatially distinct from the standard N-substitution (position 3) or the ketone/alcohol often found at position 9.
-
Vector Orthogonality: It allows for "exit vectors" that are 90° offset from the nitrogen lone pair, enabling exploration of new IP space in GPCR and kinase pockets.
-
Metabolic Armor: Bridgehead substitution blocks the common metabolic oxidation (CYP450) of the methine C-H, significantly extending half-life (
). -
Bioisosterism: It serves as a rigid, lipophilic bioisostere for 3- or 4-substituted piperidines.
Part 2: Physicochemical Profile
Understanding the shift from a monocyclic to a bicyclic system is crucial for lead optimization.
| Property | Piperidine-4-carboxylate | 3-Azabicyclo[3.3.1]nonane-1-carboxylate | Impact |
| Conformation | Flexible (Chair flip) | Rigid (Chair-Chair preferred) | Entropic penalty reduction upon binding. |
| Basic pKa | ~10.8 | ~9.5 - 10.2 | Slight reduction in basicity due to steric bulk/solvation changes. |
| Lipophilicity (cLogP) | Low | Moderate (+0.5 to +1.0 unit) | Improved blood-brain barrier (BBB) penetration potential. |
| Metabolic Hotspots | High (alpha/beta oxidation) | Low (Bridgehead blocked) | Enhanced metabolic stability. |
| TPSA | ~40 Ų | ~40 Ų | Minimal change; solubility maintained. |
Part 3: Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold (Double Mannich Annulation)
Note: While the 1-carboxylate is a specific building block, the core 3-azabicyclo[3.3.1]nonane skeleton is most efficiently synthesized via a Robinson-Schöpf-type double Mannich reaction. To access the 1-substituted variant, a 3-substituted cyclohexanone precursor is typically employed.
Objective: Synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core (Precursor to the carboxylate).
Reagents:
-
Ethyl 3-oxocyclohexanecarboxylate (Starting material for 1-functionalization)
-
Benzylamine (or Methylamine)
-
Acetic Acid (Glacial)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, dissolve Ethyl 3-oxocyclohexanecarboxylate (10 mmol) in Methanol (50 mL).
-
Amine Addition: Add Benzylamine (10 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Mannich Condensation: Add Paraformaldehyde (22 mmol, excess) and Acetic Acid (1.1 eq).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns from clear to deep orange/brown.
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the starting keto-ester.
-
Workup: Cool to RT. Evaporate methanol under reduced pressure. Redissolve residue in EtOAc and wash with sat. NaHCO3 (to remove acetic acid).
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR should show the characteristic bridgehead protons (broad singlets) and the AB system of the bridging methylenes.
Expert Insight: The formation of the bicyclic system is thermodynamically driven. If the yield is low, try adding a Lewis acid catalyst (e.g., Yb(OTf)3) or using microwave irradiation (100°C, 20 min) to overcome the entropic barrier of the second cyclization.
Protocol B: Functionalization of the 1-Carboxylate (Amide Coupling)
Once the building block Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is in hand (either synthesized or sourced), the primary application is coupling it to pharmacophores.
Objective: Selective amide coupling at the bridgehead carboxylate (after hydrolysis) without affecting the secondary amine (if protected) or orthogonal deprotection.
Workflow:
-
Hydrolysis: Treat the ethyl ester with LiOH (3 eq) in THF/H2O (3:1) at 50°C for 4 hours. Acidify to pH 4 to precipitate the zwitterionic amino acid or the N-Boc protected acid.
-
Coupling (The Challenge): Bridgehead carboxylic acids are sterically hindered. Standard EDC/HOBt often fails.
-
Recommended System:HATU or T3P (Propylphosphonic anhydride) .
-
-
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.3.1]nonane-1-carboxylic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) and stir for 10 min to activate.
-
Add the Amine Partner (R-NH2, 1.1 eq).
-
Stir at RT for 12–18 hours.
-
-
Self-Validating Check: If conversion is <50% after 4 hours (LCMS), heat to 50°C. The bridgehead position is neopentyl-like; thermal energy is often required to drive the amine into the hindered active ester.
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis and strategic functionalization vectors of the scaffold.
Caption: Synthetic workflow transforming the cyclohexanone precursor into the divergent 3-azabicyclo[3.3.1]nonane scaffold, enabling orthogonal drug discovery pathways.
Part 5: Troubleshooting & Optimization
1. Solubility Issues:
-
Problem: The rigid bicyclic structure can lead to high crystallinity and poor solubility in organic solvents during synthesis.
-
Solution: Use TFA/DCM mixtures for deprotection steps instead of HCl/Dioxane to maintain solubility. For biological assays, the hydrochloride salts are generally highly water-soluble (>10 mg/mL).
2. Conformational Locking:
-
Insight: The 3-azabicyclo[3.3.1]nonane system exists predominantly in a Chair-Chair conformation.[6] However, bulky substituents at C9 (if present) can force a Chair-Boat transition.
-
Validation: Use NOESY NMR. A strong correlation between H1/H5 (bridgeheads) and H3/H7 (axial) confirms the chair-chair arrangement.
3. Reactivity at C1 (Bridgehead):
-
Problem: Low yield in amide coupling.
-
Causality: The bridgehead carbon has zero degrees of freedom; the transition state for nucleophilic attack on the carbonyl is highly crowded.
-
Fix: Use acid chlorides (generated via Ghosez's reagent) instead of standard activated esters if HATU fails.
References
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link
-
Brimble, M. A., et al. (2013). Synthesis of azabicyclo[3.3.1]nonane scaffolds via a double Mannich reaction.[3] Organic & Biomolecular Chemistry. Link
-
PubChem Compound Summary. (2025). Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate. National Center for Biotechnology Information. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
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- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Conformational Analysis of Azabicyclononanes
Welcome to the technical support center for advanced chemical analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with substituted azabicyclononane scaffolds. The unique stereochemistry of these bicyclic systems, particularly the equilibrium between chair-chair and boat-chair conformers, presents significant analytical challenges. Misinterpretation of this equilibrium can lead to incorrect structure-activity relationship (SAR) models and stalled development pipelines.
This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the most common issues encountered during the conformational analysis of these critical molecules.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts
Question: What are the chair-chair and boat-chair conformers of azabicyclononanes, and why is it critical to differentiate them?
Answer: The 3-azabicyclo[3.3.1]nonane core consists of two fused six-membered rings, a piperidine ring and a cyclohexane ring, sharing a nitrogen and a methine carbon. Like cyclohexane, these rings can adopt different three-dimensional shapes, or conformations, to minimize strain. The two most significant low-energy conformations are:
-
Chair-Chair (C-C): Both the piperidine and cyclohexane rings adopt a stable chair conformation. This is generally the most stable form as it minimizes torsional strain and steric interactions.[1][2]
-
Boat-Chair (B-C): The piperidine ring remains in a chair form, but the cyclohexane ring flips to a higher-energy boat conformation. This can be stabilized by certain substitution patterns or intramolecular interactions.[3]
Differentiating these conformers is paramount in drug development. The precise 3D arrangement of pharmacophoric groups on the scaffold dictates its binding affinity and selectivity for a biological target. An incorrect conformational assignment can render SAR data meaningless and misdirect synthetic efforts.
Caption: Conformational equilibrium between chair-chair and boat-chair forms.
Section 2: Troubleshooting with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the preferred conformation in solution.[4] However, spectra can often be complex or ambiguous.
Question: How can I use proton (¹H) NMR coupling constants to assign conformation?
Answer: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is the cornerstone of conformational analysis by NMR.[4]
-
In a rigid C-C conformer: You will observe distinct large and small couplings.
-
Large couplings (³J ≈ 10-13 Hz): Typical for axial-axial (ax-ax) interactions, where the dihedral angle is ~180°.
-
Small couplings (³J ≈ 2-5 Hz): Typical for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions, with dihedral angles of ~60°.
-
-
In a B-C conformer: The dihedral angles in the "boat" portion of the molecule are altered significantly. Protons that were in a clear ax-ax relationship in the C-C form will now have a much smaller coupling constant. The appearance of multiple medium-sized couplings (³J ≈ 5-8 Hz) where large couplings are expected can be an indicator of a B-C conformer or a dynamic equilibrium.
Question: My ¹H NMR spectrum shows broad lines or averaged coupling constants. What does this mean?
Answer: This is a classic sign of two or more conformers undergoing rapid exchange on the NMR timescale at the temperature of your experiment.[5] If the rate of interconversion (e.g., C-C ⇌ B-C) is faster than the NMR experiment can distinguish, you will observe a single set of peaks with chemical shifts and coupling constants that are a weighted average of the individual conformers.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Lower the temperature of the NMR experiment. If you can slow the interconversion enough, you may be able to "freeze out" the individual conformers, at which point you will see two distinct sets of signals corresponding to each species. This process is known as decoalescence.
-
Solvent Change: The conformational equilibrium can be sensitive to the solvent.[3] A non-polar solvent might stabilize a B-C conformer if an intramolecular hydrogen bond is possible, whereas a polar, hydrogen-bonding solvent like methanol or D₂O might disrupt this interaction and favor the C-C conformer. Acquiring spectra in different solvents (e.g., CDCl₃ vs. CD₃OD) can shift the equilibrium and provide clues.
Question: I am not confident in my assignments. What 2D NMR experiments are essential?
Answer: A full suite of 2D NMR experiments is non-negotiable for unambiguous assignment.
Experimental Protocol: Standard 2D NMR Workflow
-
¹H-¹H COSY (Correlation Spectroscopy): Use this to establish all proton-proton spin systems. It helps trace the connectivity within each ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It is essential for assigning carbon chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for confirming assignments across the bicyclic system, for example, correlating a proton on C2 to the bridgehead carbon C1.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This is the definitive experiment for determining through-space proximity, which is the key to differentiating conformers. A NOESY cross-peak indicates that two protons are close in space (< 5 Å), regardless of their bonding connectivity.
Question: How do I interpret NOESY data to distinguish a C-C from a B-C conformer?
Answer: You must look for diagnostic NOE correlations that are only possible in one conformation.
| Key Diagnostic Feature | Chair-Chair (C-C) Conformer | Boat-Chair (B-C) Conformer | Rationale |
| Transannular NOEs | Weak or absent NOEs between axial protons across the rings (e.g., H2ax to H8ax). | Strong NOEs between flagpole/bowsprit protons (e.g., H2ax to H4ax or H6ax to H8ax depending on which ring is the boat). | The boat form brings protons on opposite sides of the ring into close proximity (flagpole interaction), a hallmark of this conformation.[6][7] |
| 1,3-Diaxial NOEs | Strong NOEs observed between axial protons on the same ring (e.g., H2ax to H4ax).[8] | These relationships are altered. The absence of expected 1,3-diaxial NOEs can be as informative as their presence. | The rigid chair geometry places 1,3-diaxial protons very close to each other, leading to a strong and reliable NOE. |
| Axial-Equatorial NOEs | Specific NOEs between axial and equatorial protons on adjacent carbons (e.g., H1ax to H2eq). | The pattern of ax-eq and eq-eq proximities changes significantly in the boat ring. | Used to confirm local stereochemistry which builds the larger conformational picture. |
Section 3: The Role of X-Ray Crystallography and Computational Chemistry
Question: I have a crystal structure. Does that definitively solve the conformation problem?
Answer: Yes and no. Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[9] It is considered the "gold standard" for structural determination.[4][10]
Crucial Caveat: The conformation observed in the crystal lattice may not be the most stable or biologically relevant conformation in solution. Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, X-ray data must always be correlated with solution-phase data (primarily NMR) and computational modeling.
Question: How can computational chemistry help when my experimental data is ambiguous?
Answer: Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful predictive tool used to determine the relative thermodynamic stabilities of different conformers.[11][12]
Workflow: Conformer Stability Analysis using DFT
Caption: A typical DFT workflow for conformational analysis.
Troubleshooting Guide for Computational Models:
-
My calculation predicts the B-C is more stable, but NMR suggests C-C. Why?
-
Check Your Method: Ensure you have used an appropriate level of theory (functional and basis set). B3LYP/6-31G(d) is a common starting point, but more complex systems may require larger basis sets or different functionals.[13][14]
-
Solvent Effects: Did you perform the calculation in the gas phase? The stability order can invert in solution. Rerun your calculations using a solvent model (e.g., Polarizable Continuum Model - PCM) that matches your experimental conditions.
-
Imaginary Frequencies: A frequency calculation must be performed after every optimization.[15] If you have one or more imaginary frequencies, your structure is not a true energy minimum but a transition state. You must modify the geometry and re-optimize.
-
By integrating high-quality NMR data, definitive X-ray structures (when available), and predictive computational models, you can build a self-validating system to confidently assign the conformation of your azabicyclononane derivatives.
References
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Guyot, J., et al. (2006). Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe. PubMed. Available at: [Link]
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Puzanov, Y. V., et al. (1999). Structural and conformational study of azabicyclanones. Sci-Hub. Available at: [Link]
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Jirschitzka, J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Available at: [Link]
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Kim, D., et al. (2020). Conformational preference of bicyclic β-amino acid dipeptides. PubMed. Available at: [Link]
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Taha, A. M., & Rücker, G. (1978). 13C-NMR Spectroscopy of Tropane Alkaloids. Semantic Scholar. Available at: [Link]
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Sathiyamoorthi, P., et al. (2012). Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. PMC. Available at: [Link]
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González-Moro, O., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. ResearchGate. Available at: [Link]
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Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. PubMed. Available at: [Link]
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Wang, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Available at: [Link]
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Pferschy-Wenzig, E.-M., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. ResearchGate. Available at: [Link]
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Christodoulou, E., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyph. MDPI. Available at: [Link]
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Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]
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Gallel, B., et al. (1995). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. ResearchGate. Available at: [Link]
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Thomas, L., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
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G. E. Veitch, et al. (2007). Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes. Journal of Organic Chemistry. Available at: [Link]
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Katritzky, A. R., et al. (2006). Diazocinones: synthesis and conformational analysis. PubMed. Available at: [Link]
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Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available at: [Link]
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Arias-Pérez, M., et al. (1997). Structural study of 3-azabicyclo[3.3.1]nonane derivatives functionalized at 1 and/or 9-positions by molecular mechanics calculations and NMR spectroscopy. Semantic Scholar. Available at: [Link]
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The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. Available at: [Link]
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Wibowo, A. H., & Tanjung, M. (2017). Conformational Stability Order of Acyclic Organic Molecules Revisited: A Computer-Based Project in Learning Stereochemistry. ResearchGate. Available at: [Link]
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Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Scuola Normale Superiore. Available at: [Link]
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Elstner, M., et al. (2000). Energetics and structure of glycine and alanine based model peptides: Approximate SCC-DFTB, AM1 and PM3 methods in comparison with DFT and ab initio calculations. ResearchGate. Available at: [Link]
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Chiacchio, U., & Iannazzo, D. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. PMC. Available at: [Link]
-
Jyothy, P. J., et al. (2014). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology. Available at: [Link]
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Quora. (2020). Is boat or chair conformation more stable?. Quora. Available at: [Link]
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Wikipedia. (n.d.). Cyclohexane conformation. Wikipedia. Available at: [Link]
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Wang, B., et al. (1990). X-ray diffraction studies on the absolute configuration of alpha- and beta-anordrins. PubMed. Available at: [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Solutions to conformation problems. CSB/SJU. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. Available at: [Link]
-
Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
-
Fiveable. (2025). Conformational analysis. Fiveable. Available at: [Link]
-
DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. DAV University. Available at: [Link]
-
Hulet, R. (2020). 44: Drawing the most stable conformation of a substituted cyclohexane. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Conformation of cyclohexane. BYJU'S. Available at: [Link]
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International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT. Available at: [Link]
-
Chemistry LibreTexts. (2014). 3.10: Conformers of Cyclohexane. Chemistry LibreTexts. Available at: [Link]
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Purification of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate by column chromatography
Welcome to the technical support guide for the purification of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of this bicyclic amine. The advice herein is synthesized from established chromatographic principles and extensive field experience to ensure scientific integrity and practical utility.
Introduction: The Challenge of Purifying Bicyclic Amines
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a heterocyclic compound whose basic nitrogen atom presents a significant challenge for purification via standard silica gel column chromatography. The basicity of the amine leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can result in several undesirable outcomes:
-
Peak Tailing: The compound streaks down the column, leading to broad fractions and poor separation.
-
Irreversible Adsorption: A portion of the product can bind permanently to the column, causing significant yield loss.
-
Compound Degradation: The acidic nature of the silica can sometimes degrade sensitive molecules.
This guide is structured as a series of questions and answers to directly address the specific issues you may encounter during your experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting severe tailing during the column. What is happening and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
This is the most common issue when chromatographing basic amines on silica gel. The tailing you observe is a direct result of the strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2] This interaction causes a non-linear adsorption isotherm, meaning the compound doesn't move smoothly and uniformly with the mobile phase.
Solutions:
-
Mobile Phase Modification (The Standard Approach): The most effective solution is to add a small amount of a competitive base to your mobile phase.[1][2] This "masking agent" will preferentially interact with the acidic silanol groups, preventing your target compound from binding too strongly.[3][4]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. A typical starting point is 1%. This is often sufficient to dramatically improve peak shape.[2]
-
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol as your polar component (e.g., preparing a 95:5 DCM:[7N NH3 in MeOH] mixture) can be very effective.[1]
-
-
Choice of Stationary Phase (Alternative Strategy): If mobile phase additives are undesirable (e.g., they interfere with post-column analysis or are difficult to remove), consider a different stationary phase.
-
Amine-Functionalized Silica: This is an excellent alternative where the silica surface is bonded with propyl-amine groups, creating a basic environment.[5][6] This eliminates the need for mobile phase modifiers and often allows for the use of less polar, easier-to-remove solvents like ethyl acetate/hexane.[5]
-
Alumina (Basic or Neutral): Basic or neutral alumina can also be used. However, be aware that alumina has different selectivity compared to silica and may require re-optimization of your solvent system.
-
Q2: I'm not getting good separation between my product and a closely-eluting impurity. What parameters can I adjust?
A2: Optimizing Selectivity and Resolution
Poor separation, or low resolution, means the chosen conditions are not exploiting the physicochemical differences between your product and the impurity.
Step-by-Step Optimization Workflow:
-
Re-evaluate Your Solvent System on TLC: The goal is to find a solvent system that gives a retention factor (Rf) for your target compound of approximately 0.2-0.35 and maximizes the difference in Rf (ΔRf) between the product and the impurity.
-
Vary Polarity: If using an ethyl acetate (EtOAc)/hexane system, systematically vary the ratio (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc) to see how the separation changes.
-
Change Solvent Selectivity: If varying polarity isn't enough, change the nature of the solvents. The "solvent selectivity triangle" (e.g., swapping ethyl acetate for dichloromethane or acetone) can be a powerful tool. Different solvents interact with your compounds via different mechanisms (e.g., dipole-dipole, hydrogen bonding), which can drastically alter the separation.
-
-
Consider a Ternary Solvent System: Sometimes a three-solvent system provides the best results. For example, a Dichloromethane/Methanol/Ammonia system is common for purifying amines.[1]
-
Column Parameters:
-
Use Finer Silica: Switching to a smaller particle size silica gel can increase the number of theoretical plates and improve resolution, though it will also increase backpressure.
-
Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the silica weight with your crude material. Overloading is a common cause of poor separation.
-
Q3: My yield after the column is very low. Where did my product go?
A3: Diagnosing and Preventing Product Loss
Low recovery is a frustrating problem. Assuming your starting material contained the expected amount of product, the loss is occurring during the purification process.
Potential Causes and Solutions:
-
Irreversible Adsorption: As discussed in Q1, your basic amine may be binding permanently to the acidic silica. If you ran the column without a basic modifier, this is the most likely culprit.
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely interacting strongly or decomposing on silica.[7]
-
Solution: Use a basic modifier (TEA/NH3) or switch to an amine-functionalized column.[2][5]
-
-
Product is Too Dilute to Detect: Your compound may have eluted, but in a very large volume of solvent, making it difficult to see on TLC.
-
Solution: Combine and concentrate larger blocks of fractions (e.g., fractions 10-20, 21-30) and re-run TLC on the concentrated samples.[7]
-
-
Co-elution with a Non-UV Active Impurity: If you are monitoring by UV, your product might be mixed with a UV-inactive impurity, making the fractions appear clean.
-
Solution: Use a broad-spectrum visualization stain for your TLC analysis (see Q5). Always obtain a mass for your "pure" fractions to confirm the identity and check for hidden impurities.
-
Q4: What is the best way to load my sample onto the column?
A4: Proper Sample Loading Technique
Correct sample loading is critical for achieving a sharp, well-defined starting band and, consequently, good separation.
Recommended Methods:
-
Dry Loading (Preferred Method):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures that the entire sample starts as a very narrow, concentrated band.
-
-
Wet Loading (Use with Caution):
-
Dissolve your crude material in the absolute minimum amount of the mobile phase or a solvent weaker (less polar) than the mobile phase.
-
Use a pipette to carefully apply the solution to the top of the column bed, taking care not to disturb the surface.
-
Crucial Point: Using a solvent that is stronger (more polar) than your mobile phase to dissolve the sample will cause severe band broadening and ruin the separation.[8]
-
Q5: What TLC stain is best for visualizing my compound?
A5: Selecting the Right Visualization Method
Since the methyl ester group may not be strongly UV-active, relying on chemical stains is essential.
| Stain | Preparation & Use | Target Functionality | Expected Result |
| Ninhydrin | Commercially available or prepared solution. Dip plate, then heat gently with a heat gun. | Primary and secondary amines.[9] | Pink, red, or purple spots.[10] Secondary amines may appear as a less intense yellow/orange. |
| Potassium Permanganate (KMnO4) | A dilute aqueous solution of KMnO4. Dip plate. No heating needed. | Oxidizable groups (alkenes, alkynes, alcohols, aldehydes, some amines). | Yellow/brown spots on a purple background.[9] This is a very universal and sensitive stain. |
| p-Anisaldehyde | Acidic solution of p-anisaldehyde in ethanol. Dip plate and heat strongly. | Nucleophiles (alcohols, amines), aldehydes, ketones.[11] | Various colors (blue, purple, red, green) depending on the compound's structure. |
| Iodine Chamber | Place TLC plate in a sealed chamber with a few crystals of solid iodine. | General purpose, stains many organic compounds.[11] | Temporary yellow-brown spots.[9][11] |
Recommendation: Start with Potassium Permanganate as a general-purpose stain. For more specific confirmation of the amine, use Ninhydrin.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for developing a purification method for Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate.
References
- Vertex AI Search. (2001, October 15). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
- EPFL.
- Chemistry LibreTexts. (2022, April 7). 2.
- OIV. Detection of biogenic amines by TLC.
- REACH Devices, LLC. TLC stains.
- Welch Materials. (2025, December 15).
- Chromatography Forum. (2005, December 30). use of Triethylamine.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ResearchGate. (2013, January 31).
- Advanced Materials Technology. (2023, November 3).
- University of Rochester, Department of Chemistry.
- LCGC International. (2019, May 1). Method from Mars?
- Biotage. (2023, September 26).
- ResearchGate. (2026, January 8). Structural study of 3-methyl-3-azabicyclo[3.3.
- LCGC International. (2025, November 26). Troubleshooting Basics, Part I: Where to Start?
- SepServ. HPLC Troubleshooting.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Biotage. (2023, February 10).
- PMC. (2025, January 16).
- Cheméo. 9-Methyl-3-oxo-9-azabicyclo[3.3.
- BLDpharm. 1824600-23-8|methyl 3-azabicyclo[3.3.
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
- PubChem. 3-Azabicyclo[3.3.1]nonane.
- FooDB. (2010, April 8). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781).
- ACS Publications. Chemistry of 3-azabicyclo[3.3.1]nonanes.
- Teledyne ISCO.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- PubChemLite. 3-azabicyclo[3.3.1]nonan-9-ol (C8H15NO).
- PubChem. 1-Azabicyclo[3.3.1]nonane.
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Removing unreacted aldehyde precursors from Mannich reaction mixtures
Topic: Removal of Unreacted Aldehyde Precursors
Introduction: The Mannich Equilibrium Dilemma
The Mannich reaction is a classic three-component condensation, but it presents a unique purification challenge: reversibility . The reaction is an equilibrium process. Standard purification methods like distillation or high-temperature recrystallization often trigger a retro-Mannich reaction , decomposing your product back into the starting amine and aldehyde.
Furthermore, unreacted aldehydes often possess solubility profiles similar to the Mannich base (product), making simple silica chromatography difficult due to "streaking" caused by the basic amine interacting with acidic silanols.
This guide details three chemically distinct strategies to remove aldehydes without compromising the stability of the Mannich base.
Module 1: Polymer-Supported Scavenging (The "Zero-Workup" Method)
Best For: High-value intermediates, small-scale reactions (<5 mmol), and acid-sensitive products. Mechanism: Solid-phase resins functionalized with nucleophiles (hydrazines or amines) covalently bind the electrophilic aldehyde. The impurity becomes part of the solid phase, which is removed via simple filtration.
Recommended Reagents
-
PS-TsNHNH₂ (Polystyrene Tosylhydrazide): Forms stable hydrazones with aldehydes.
-
PS-Trisamine: Effective for scavenging both aldehydes and acid chlorides.[1]
Protocol
-
Calculate Loading: Determine the excess equivalents of aldehyde used in your main reaction. Use 2–3 equivalents of scavenger resin relative to the unreacted aldehyde.
-
Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, or DMF are ideal). Avoid water or methanol if using tosylhydrazide resins, as they can reduce swelling efficiency.
-
Incubation: Add the resin directly to the crude reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Concentration: Evaporate the filtrate to obtain the aldehyde-free product.
Workflow Visualization
Figure 1: Solid-phase scavenging workflow. Note the physical separation of the impurity trapped on the resin.
Module 2: The "Brindle" Bisulfite Workup (The Scalable Method)
Best For: Large-scale reactions (>10 mmol), lipophilic aldehydes, and stable ketones.
Mechanism: Sodium bisulfite (
Protocol
-
Solubilization: Dissolve the crude mixture in a water-miscible solvent (e.g., Methanol or DMF ).[2] Do not use pure DCM or Ethyl Acetate yet.
-
Adduct Formation: Add freshly prepared saturated aqueous
solution (approx. 40% w/v). -
Agitation: Shake vigorously for 3–5 minutes. The mixture effectively becomes monophasic or an emulsion, allowing the bisulfite to react with the lipophilic aldehyde.
-
Phase Creation: Add a non-polar solvent (e.g., Diethyl Ether or Hexanes ) and water to induce phase separation.
-
Separation:
-
Wash: Wash the organic layer once with brine to remove residual bisulfite.
Phase Separation Logic
Figure 2: The Brindle Bisulfite protocol relies on an initial miscible phase to capture lipophilic aldehydes.
Module 3: Cold Acid-Base Extraction (The Economic Method)
Best For: Basic Mannich products (secondary/tertiary amines) that are stable in mild acid. Risk Factor: High. If the pH is too high or temperature rises, the retro-Mannich reaction will destroy the product.
Protocol
-
Dissolution: Dissolve crude mixture in Diethyl Ether (preferred over DCM for better phase separation).
-
Acid Extraction (Cold):
-
Cool the mixture to 0°C (ice bath).
-
Extract with cold 1M HCl .
-
Result: The Mannich base (amine) protonates and moves to the aqueous layer.[5] The neutral aldehyde stays in the ether.
-
-
Separation: Keep the aqueous layer (contains product). Discard the organic layer (contains aldehyde).
-
Basification (Critical Step):
-
Keep the aqueous layer at 0°C .
-
Slowly add 2M NaOH or saturated
until pH reaches ~9-10. -
Do not exceed pH 12 or allow to warm, as this accelerates retro-Mannich decomposition [2].
-
-
Re-extraction: Immediately extract the cold aqueous solution with fresh Ether or DCM.
-
Drying: Dry over
and concentrate without heating (use a rotovap bath < 30°C).
Comparative Data Summary
| Feature | Scavenging Resins | Brindle Bisulfite | Acid/Base Extraction |
| Aldehyde Removal | >98% | 90-95% | 85-90% |
| Yield Loss | <5% (Mechanical loss) | 5-10% (Solubility) | 10-20% (Retro-Mannich) |
| Cost | High ( | Low ($) | Low ($) |
| Scalability | Low (<5g) | High (>100g) | Medium |
| Thermal Risk | None (Room Temp) | Low | High (Exothermic steps) |
Troubleshooting & FAQ
Q: I tried the bisulfite wash, but my product precipitated as a solid in the separatory funnel. A: This is a common issue with highly crystalline Mannich bases. The bisulfite adduct is ionic, and your product is organic; sometimes they form an insoluble complex or simply crash out due to the "salting out" effect.
-
Fix: Filter the solid.[2] Rinse it with water (to remove bisulfite) and ether (to remove aldehyde). Often, the solid in the middle is your pure product.
Q: My product decomposed during the acid-base extraction. A: You likely triggered the retro-Mannich reaction.
-
Fix 1: Ensure all solvents are pre-chilled to 0°C.
-
Fix 2: Use a weaker acid (e.g., 10% Citric Acid instead of HCl) and a weaker base (NaHCO3 instead of NaOH) to minimize the "push-pull" catalysis that breaks the C-N bond.
Q: Can I use silica gel chromatography? A: Yes, but Mannich bases streak.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acidic sites on the silica. Alternatively, use Amine-functionalized silica cartridges, which are designed specifically for basic compounds.
Q: How do I remove the aldehyde if it is acid-sensitive? A: Do not use the Bisulfite method (it generates acidic bisulfite) or Acid-Base extraction. Use the Polymer-Supported Scavenger method (Module 1), as it operates under strictly neutral conditions.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[2]
-
Funk, P., Motyka, K., Soural, M., et al. (2017).[6] Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLOS ONE, 12(5).[6] [6]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Stability of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate
Here is the comprehensive technical support guide for Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate , designed for researchers and drug development professionals.
Executive Summary: The "Acid Paradox"
Is Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate stable in acid? Yes, but with a critical caveat regarding the ester moiety.
In acidic media, the amine core (position 3) is highly stable because protonation prevents oxidation and intramolecular cyclization. However, the ester group (position 1) remains susceptible to acid-catalyzed hydrolysis if water is present.
-
Anhydrous Acid (e.g., HCl/Dioxane): Chemically Stable. Forms the hydrochloride salt.
-
Aqueous Acid (e.g., 1M HCl, H₂O): Metastable. Slow hydrolysis to the carboxylic acid will occur over time or with heat.
-
Alcoholic Acid (e.g., HCl/MeOH): Risk of transesterification (if solvent differs from the methyl ester).
Mechanistic Analysis & Chemical Behavior
To troubleshoot effectively, one must understand the competition between the Nitrogen Protonation (stabilizing) and Ester Hydrolysis (degrading).
Conformational Dynamics
The 3-azabicyclo[3.3.1]nonane system predominantly exists in a chair-chair conformation. However, the chair-boat conformer is energetically accessible.
-
Risk: In the free base form, the secondary amine (N3) can spatially access the ester (C1) in the boat-chair conformation, leading to intramolecular lactamization.
-
Acidic Solution: Acid immediately protonates N3 (
). This eliminates the lone pair, making the nitrogen non-nucleophilic and completely blocking intramolecular cyclization .
Reaction Pathways Diagram
The following flowchart illustrates the fate of the molecule under different conditions.
Figure 1: Reaction pathways showing the stabilizing effect of protonation vs. the risk of hydrolysis.
Troubleshooting Guide & FAQs
Scenario A: "My LCMS shows a mass shift of -14 Da or +14 Da."
Diagnosis: Transesterification.
-
Cause: You likely dissolved the methyl ester in Ethanol (EtOH) or Isopropanol with trace acid.
-
Mechanism: Acid catalyzes the exchange of the alkoxy group. Methyl (-OMe) is replaced by Ethyl (-OEt).
-
Solution: Always match the solvent alcohol to the ester (use Methanol for methyl esters) or use non-nucleophilic solvents like Acetonitrile (ACN) or Dichloromethane (DCM) for acidic workups.
Scenario B: "The compound disappeared after stirring in 6N HCl overnight."
Diagnosis: Hydrolysis to the Carboxylic Acid.[1]
-
Observation: Mass shift of -14 Da (loss of CH2) is incorrect; actually, you will see a shift from m/z 183 (Ester) to m/z 169 (Acid) (assuming R=H).
-
Explanation: While bridgehead esters are sterically hindered (Bredt's rule analogs), they are not immune to hydrolysis in strong, hot aqueous acid.
-
Solution: Perform salt formation in anhydrous conditions (e.g., 4M HCl in Dioxane) at 0°C to room temperature. Avoid refluxing in water.
Scenario C: "I cannot extract the compound into organic solvent after acid treatment."
Diagnosis: Solubility inversion due to salt formation.
-
Explanation: In acid, the molecule is the hydrochloride salt (
), which is highly water-soluble and insoluble in non-polar organics (Hexane, Ether). -
Solution: You must basify the aqueous layer to pH > 9 (using NaHCO₃ or NaOH) to regenerate the free base before extraction with DCM or Ethyl Acetate.
Standardized Protocols
Protocol 4.1: Safe Generation of the Hydrochloride Salt
Use this method to store the molecule for long periods (years).
-
Dissolution: Dissolve 100 mg of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate in 2 mL of anhydrous Diethyl Ether or DCM .
-
Acidification: Cool to 0°C. Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether (commercial solution).
-
Note: Do not use aqueous HCl.
-
-
Precipitation: A white solid (the salt) should precipitate immediately.
-
Isolation: Filter the solid under Argon/Nitrogen.
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store at -20°C. The salt is non-hygroscopic if pure, but keep desiccated.
Protocol 4.2: Controlled Hydrolysis (If the Acid form is desired)
If you intend to cleave the ester:
| Parameter | Condition |
| Reagent | 6M HCl (Aqueous) |
| Temperature | 80°C - 90°C |
| Time | 4 - 12 Hours (Monitor by LCMS) |
| Workup | Evaporate to dryness (do not extract). The product will be the amino-acid hydrochloride salt. |
Critical Data Summary
| Property | Value / Behavior |
| pKa (Conjugate Acid) | ~9.5 - 10.5 (Estimated for secondary amine in bicyclic system) |
| Hydrolysis Half-Life | pH 1: >24 hours at 25°C (Stable); <2 hours at 80°C. |
| Cyclization Risk | pH < 7: Negligible (Amine protonated). pH > 8: Moderate (Slow conversion to lactam if heated). |
| Preferred Solvent | Methanol (for storage), Water (for assays), DMSO. |
References
-
Stereochemistry of 3-azabicyclo[3.3.
- Detailed conformational analysis of the chair-chair vs. chair-boat equilibrium in 3-azabicyclo[3.3.
-
Source: BenchChem Technical Guide.[2]
-
Bridgehead Reactivity & Bredt's Rule
- General principles regarding the steric hindrance of bridgehead esters and their resistance (or susceptibility) to hydrolysis compared to planar esters.
-
Source: PubChem Compound Summary: 9-Methylbicyclo[3.3.1]nonane-3-carboxylic acid (Analogous reactivity).
-
Synthesis & Stability of Azabicyclic Esters
- Methodologies for Mannich reactions yielding 3-azabicyclo[3.3.1]nonanes, demonstrating stability of the ester during refluxing acidic/conditions.
-
Source: Semantic Scholar - Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones.[1]
-
General Reactivity of 3-Azabicyclo[3.3.
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate: An In-depth ¹H NMR Interpretation and Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore present in a variety of biologically active molecules. Its rigid, bicyclic nature imparts specific conformational constraints that can be crucial for molecular recognition and biological activity. This guide provides a detailed interpretation of the ¹H NMR spectrum of a representative member of this class, Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate, and offers a comparative analysis with alternative analytical techniques.
The Central Role of ¹H NMR in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for the structural elucidation of organic molecules in solution.[1][2] For conformationally restrained systems like Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate, ¹H NMR provides a wealth of information beyond simple proton counting, including stereochemical relationships and conformational preferences.[3][4] The analysis of chemical shifts, signal multiplicities, and coupling constants allows for a detailed three-dimensional picture of the molecule as it exists in solution.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2ax, H-4ax | ~2.8 - 3.0 | ddd | Jgem ≈ 12-14, Jax-eq ≈ 4-6, Jlong-range ≈ 1-2 |
| H-2eq, H-4eq | ~2.4 - 2.6 | ddd | Jgem ≈ 12-14, Jax-eq ≈ 4-6, Jvic ≈ 2-4 |
| H-5 | ~2.2 - 2.4 | m | |
| H-6ax, H-8ax | ~1.8 - 2.0 | m | |
| H-6eq, H-8eq | ~1.5 - 1.7 | m | |
| H-7ax | ~1.9 - 2.1 | m (deshielded) | |
| H-7eq | ~1.4 - 1.6 | m | |
| H-9ax | ~2.0 - 2.2 | m | |
| H-9eq | ~1.7 - 1.9 | m | |
| -OCH₃ | ~3.7 | s | |
| -NH | ~1.5 - 2.5 (broad) | br s |
Key Interpretive Insights
-
Conformational Rigidity and Anisotropy: The 3-azabicyclo[3.3.1]nonane core predominantly adopts a rigid chair-chair conformation.[6][7] This fixed geometry leads to distinct chemical shifts for axial and equatorial protons on the same carbon atom due to anisotropic effects from neighboring C-C and C-N bonds.
-
Chemical Shift Dispersion: The presence of the nitrogen atom at position 3 and the methyl carboxylate group at the bridgehead position (C-1) significantly influences the electronic environment of the neighboring protons. Protons on carbons adjacent to the nitrogen (C-2 and C-4) are expected to be deshielded and resonate at a lower field.[5] The methyl protons of the ester group will appear as a sharp singlet around 3.7 ppm.[8]
-
Coupling Constants and Dihedral Angles: The Karplus relationship, which correlates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between the coupled protons, is a powerful tool for confirming the chair conformation.[9] Large axial-axial couplings (³J_ax,ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz) are anticipated. Long-range "W" couplings may also be observed in such rigid systems.[10]
-
Steric Compression Effect: A notable feature in 3-azabicyclo[3.3.1]nonane systems is the through-space interaction between the nitrogen lone pair and the axial proton at C-7. This steric compression can lead to a significant downfield shift (deshielding) of the H-7ax proton.[11]
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is indispensable, a comprehensive structural elucidation often relies on a combination of analytical methods. Here, we compare the utility of ¹H NMR with two other powerful techniques: Mass Spectrometry and X-ray Crystallography.
| Technique | Strengths | Limitations | Application to Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate |
| ¹H NMR Spectroscopy | - Provides detailed information on molecular structure, stereochemistry, and conformation in solution.- Non-destructive.[2]- Can study dynamic processes. | - Requires relatively large amounts of pure sample.- Can be complex to interpret for large molecules.[12] | - Ideal for determining the precise stereochemistry and conformational preferences of the bicyclic system in a physiologically relevant state. |
| Mass Spectrometry (MS) | - Extremely sensitive, requiring very small amounts of sample.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can offer structural clues. | - Does not provide information on stereochemistry or conformation.- Isomers can be difficult to distinguish without chromatographic separation. | - Essential for confirming the molecular formula (C₁₀H₁₇NO₂).- LC-MS/MS can be used for quantification in complex matrices. |
| X-ray Crystallography | - Provides the most precise and unambiguous three-dimensional atomic coordinates in the solid state.[13]- Can reveal intermolecular interactions in the crystal lattice. | - Requires a suitable single crystal, which can be challenging to grow.- The solid-state conformation may not be the same as the solution-state conformation.[14] | - Would provide the definitive solid-state structure, confirming the chair-chair conformation and bond lengths/angles. |
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Gently agitate the vial to ensure complete dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended. COSY will reveal proton-proton coupling networks, while NOESY will provide information about through-space proximities, further confirming the stereochemistry.[11]
-
Conclusion
The structural elucidation of Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is most effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy at the forefront. The detailed analysis of chemical shifts, coupling constants, and through-space effects in both 1D and 2D NMR experiments provides a comprehensive understanding of the molecule's stereochemistry and conformation in solution. While mass spectrometry is essential for confirming the molecular formula and X-ray crystallography can provide a definitive solid-state structure, ¹H NMR offers an unparalleled window into the molecule's behavior in a more biologically relevant environment. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of novel bicyclic amine derivatives, enabling confident and accurate structural assignment.
References
-
Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. [Link]
-
Chemistry of 3-azabicyclo[3.3.1]nonanes. (1981). Chemical Reviews. [Link]
-
Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. (1976). Journal of the American Chemical Society. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Medicinal Chemistry. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). ACS Omega. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine. [Link]
-
Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. (2000). Magnetic Resonance in Chemistry. [Link]
-
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. (2012). Acta Crystallographica Section E. [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]
-
Table of characteristic proton NMR chemical shifts. (n.d.). University of Colorado Boulder. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (2024). Creative Biostructure. [Link]
-
9-Borabicyclo[3.3.l]nonane-induced Friedel–Crafts benzylation of arenes with benzyl fluorides. (2018). Chemical Science. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? (n.d.). MtoZ Biolabs. [Link]
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- 1. people.bu.edu [people.bu.edu]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the Mass Spectrometry Fragmentation of Azabicyclo[3.3.1]nonane Esters
Introduction: The Structural Significance of the Azabicyclo[3.3.1]nonane Core
The azabicyclo[3.3.1]nonane framework is a rigid bicyclic scaffold that forms the core of numerous biologically active molecules and natural products. Its conformational constraints and the stereochemical orientation of its substituents are critical for molecular recognition and pharmacological activity. This ring system is most famously represented by the tropane alkaloids, a class of compounds that includes pharmacologically significant agents such as cocaine and atropine.[1] Given their importance in medicinal chemistry and forensic science, the unambiguous structural elucidation of novel synthetic derivatives and the sensitive detection of known compounds are paramount.
Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. Understanding the fragmentation patterns of the azabicyclo[3.3.1]nonane ester core is crucial for interpreting mass spectra, identifying unknown analogues, and developing robust analytical methods for their quantification.
This guide provides an in-depth comparison of the fragmentation behavior of this important class of molecules under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the mechanistic rationale behind the formation of key fragment ions, supported by experimental data from seminal studies, and provide practical workflows for researchers in the field.
Pillar 1: Ionization Techniques Compared - EI vs. ESI
The choice of ionization method is the most critical experimental parameter governing the fragmentation of a molecule. It determines the type of ion initially formed—a radical cation in EI or a protonated molecule in ESI—which dictates the subsequent fragmentation cascades.
-
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation (M+•).[2][3] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a highly reproducible fingerprint of the molecule, ideal for library matching and structural elucidation of unknowns. However, the molecular ion may be weak or entirely absent for some fragile molecules.[2]
-
Electrospray Ionization (ESI): This "soft" ionization technique generates ions by creating a fine spray of charged droplets from a solution.[2] For basic compounds like the azabicyclo[3.3.1]nonanes, this typically results in the formation of a protonated molecule ([M+H]+), an even-electron species.[4] This process imparts very little excess energy, meaning the molecular ion is usually the most abundant ion observed. Fragmentation does not typically occur in the source; instead, it is induced in a controlled manner by colliding the isolated precursor ion with an inert gas in a collision cell (Collision-Induced Dissociation or CID). This MS/MS capability allows for targeted fragmentation studies and enhanced specificity.[4]
Pillar 2: Comparative Fragmentation Analysis of a Model Compound - Cocaine
Cocaine, as a prototypical azabicyclo[3.3.1]nonane ester, has been extensively studied, providing a robust dataset for comparing fragmentation patterns.[5] Its structure contains the key motifs: the bicyclic amine core, a methyl ester, and a benzoate ester.
Electron Ionization (EI) Fragmentation Pattern
Under EI conditions, the fragmentation of cocaine is dominated by cleavages that neutralize the charge on the nitrogen atom and stabilize the resulting fragments.
-
Formation of m/z 182 (Base Peak): The most characteristic and abundant ion in the EI spectrum of cocaine is at m/z 182.[5] This ion is formed by the homolytic cleavage of the C-O bond of the benzoate ester, leading to the loss of a benzoyloxy radical (C₆H₅COO•, 121 Da). The resulting ion is the anhydroecgonine methyl ester cation.
-
Formation of m/z 82: The m/z 182 ion readily undergoes further fragmentation. A key pathway is the loss of the carbomethoxy group and a portion of the ring system as a neutral molecule of methyl acetate (CH₃COOCH₃, 74 Da), although mechanistic rearrangements are involved, leading to the stable N-methyl-Δ¹-pyrrolidinium cation at m/z 82.[5]
-
Formation of m/z 122 and m/z 105: Other significant pathways include the loss of benzoic acid (C₆H₅COOH, 122 Da) via a rearrangement reaction to form an ion at m/z 181, which is often less prominent than m/z 182. Additionally, cleavage of the bond between the tropane ring and the benzoate group can generate the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.[5][6]
Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern
Under ESI, cocaine is observed as the protonated molecule [M+H]⁺ at m/z 304. Fragmentation is then induced via CID.
-
Formation of m/z 182: The primary and most efficient fragmentation pathway for the [M+H]⁺ ion is the neutral loss of benzoic acid (122 Da). This is a classic gas-phase elimination reaction for a protonated ester, resulting in the formation of the even-electron anhydroecgonine methyl ester ion at m/z 182.[7]
-
Formation of m/z 122: A less common fragmentation pathway can involve the loss of the methyl ecgonine portion of the molecule, though this is not a dominant pathway.
The key difference is the nature of the loss leading to the m/z 182 ion. In EI, it is a radical loss, whereas in ESI, it is a neutral, even-electron molecule loss. This fundamental difference arises from the starting ion being an odd-electron radical cation versus an even-electron protonated molecule.
Data Summary: EI vs. ESI-MS/MS Fragments of Cocaine
| m/z | Proposed Structure/Fragment | Typical Relative Abundance (EI) | Typical Relative Abundance (ESI-MS/MS) | Formation Pathway |
| 303 | [M]⁺• (Molecular Ion) | Moderate | N/A | Electron Ionization |
| 304 | [M+H]⁺ (Protonated Molecule) | N/A | High (Precursor Ion) | Electrospray Ionization |
| 182 | Anhydroecgonine methyl ester ion | High (Base Peak) | High (Product Ion) | EI: Loss of C₆H₅COO• from M⁺• ESI: Loss of C₆H₅COOH from [M+H]⁺ |
| 122 | Tropane-related fragment | Low | Low | Complex rearrangement and cleavage |
| 105 | Benzoyl cation (C₆H₅CO⁺) | Moderate | Very Low / Absent | Cleavage of the benzoate ester bond |
| 82 | N-methyl-Δ¹-pyrrolidinium cation | High | Very Low / Absent | Fragmentation of the m/z 182 ion |
| 77 | Phenyl cation (C₆H₅⁺) | Moderate | Very Low / Absent | Loss of CO from m/z 105 |
Note: Relative abundances are qualitative and can vary between instruments and experimental conditions.[8]
Pillar 3: Experimental Protocols for Analysis
A robust analytical method relies on a well-designed and validated protocol. The following provides a proven starting point for the analysis of azabicyclo[3.3.1]nonane esters.
Workflow for Compound Identification
Protocol 1: GC-EI-MS Analysis
This method is ideal for volatile, thermally stable analogues and provides spectra that can be searched against established libraries like NIST/Wiley.
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the compounds of interest from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a volatile, non-protic solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1-10 µg/mL.
-
Causality: A non-protic solvent prevents unwanted reactions in the hot GC inlet. The concentration range is typical for achieving good signal-to-noise without saturating the detector.
-
-
Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet at 270 °C, splitless mode for 1 min.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.[9]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate the chromatographic peak of interest.
-
Compare the resulting mass spectrum against a reference library (e.g., NIST) for a tentative identification.[8]
-
Manually verify the match by checking for the presence of key fragment ions (e.g., m/z 182, 82 for cocaine).
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is suited for a wider range of compounds, including those that are less volatile or thermally labile, and offers high selectivity through MS/MS analysis.
-
Sample Preparation:
-
Extract the sample as described for GC-MS.
-
Evaporate the solvent and reconstitute in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10-100 ng/mL.
-
Causality: Reconstituting in the mobile phase ensures good peak shape. Formic acid is added to promote protonation ([M+H]⁺ formation) in the ESI source.[4]
-
-
Instrumentation & Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Sciex ZenoTOF 7600 or equivalent Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +4500 V.
-
Source Temperature: 500 °C.
-
MS1 Scan Range: m/z 100-600.
-
MS/MS (CID): Select the [M+H]⁺ ion of the target analyte and apply collision energy (e.g., 20-40 eV) to induce fragmentation. Acquire product ion spectra.
-
-
Data Analysis:
-
Extract the chromatogram for the precursor ion mass.
-
Analyze the product ion spectrum to confirm the presence of expected fragments (e.g., loss of benzoic acid from protonated cocaine to yield m/z 182).
-
The transition from the precursor ion to a specific product ion (e.g., 304 -> 182 for cocaine) can be used to create highly selective quantitative methods (Multiple Reaction Monitoring, MRM).
-
Conclusion
The mass spectrometric fragmentation of azabicyclo[3.3.1]nonane esters is a predictable process governed by the fundamental principles of ion chemistry. Electron Ionization provides information-rich, fingerprint-like spectra dominated by fragmentation of the bicyclic core and ester moieties, making it ideal for library-based identification. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a controlled approach, preserving the molecular weight information and allowing for highly specific fragmentation analysis, which is advantageous for targeted quantification and analysis of complex mixtures. A thorough understanding of the pathways detailed in this guide enables researchers to select the appropriate analytical strategy and confidently interpret their data, accelerating research and development in fields that rely on the structural analysis of these vital compounds.
References
-
Taylor & Francis. (n.d.). LC-ESI-MS-MS analysis of tropane alkaloids from Datura stramonium and Datura tatula L. hairy root extracts and the potential antifungal activity against Fusarium oxysporum. Retrieved February 17, 2026, from [Link]
-
Papp, N., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatography A, 1232, 328-334. Available from: [Link]
-
El Bazaoui, A., et al. (2012). Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Zeitschrift für Naturforschung C, 67(11-12), 572-580. Available from: [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway proposed from ecgonine methyl ester-TBDMS derivative. Retrieved February 17, 2026, from [Link]
-
Moore, J. M., et al. (n.d.). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. DEA Office of Forensic Sciences. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrum of ecgonine methyl ester-TBDMS derivative. Retrieved February 17, 2026, from [Link]
-
Fandiño, A. S., et al. (2022). Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product. Heliyon, 8(8), e10086. Available from: [Link]
-
Peters, J. A., et al. (1976). The electron impact induced fragmentations of some 7-alkyl-3-oxabicyclo[3.3.1]nonanes. Tetrahedron, 32(22), 2735–2739. Available from: [Link]
-
Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 48(6), 679-693. Available from: [Link]
-
Bryant, W. M., et al. (1966). The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. Journal of Organic Chemistry. Available from: [Link]
-
Wilde, C. M., et al. (2023). Expert Algorithm for Substance Identification Using Mass Spectrometry: Application to the Identification of Cocaine on Different Instruments Using Binary Classification Models. Journal of the American Society for Mass Spectrometry, 34(7), 1334–1345. Available from: [Link]
-
ResearchGate. (n.d.). Proposed formation of m/z 155 and its subsequent fragmentations. Retrieved February 17, 2026, from [Link]
-
Wilde, C. M., et al. (2023). Expert Algorithm for Substance Identification Using Mass Spectrometry: Application to the Identification of Cocaine on Different Instruments Using Binary Classification Models. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
Schlosser, G., & K. Vékey. (2009). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. European Journal of Organic Chemistry, 2009(10), 1547-1565. Available from: [Link]
-
Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available from: [Link]
-
Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7298. Available from: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]
-
Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved February 17, 2026, from [Link]
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- 1. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. dea.gov [dea.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Expert Algorithm for Substance Identification Using Mass Spectrometry: Application to the Identification of Cocaine on Different Instruments Using Binary Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
Bioactivity & Structural Profiling: 1-Carboxylate vs. 9-Carboxylate Azabicyclononanes
The following guide provides an in-depth technical comparison of 1-carboxylate versus 9-carboxylate substituted azabicyclononanes, focusing on the 3-azabicyclo[3.3.1]nonane scaffold. This scaffold is the most relevant for this comparison as it allows for distinct carbon-based functionalization at both the bridgehead (C1) and bridge (C9) positions, offering a direct study of steric vectors and conformational control in drug design.
Executive Summary
In the optimization of bicyclic amine scaffolds, the 3-azabicyclo[3.3.1]nonane (3-ABN) system serves as a critical "privileged structure," mimicking the spatial properties of tropanes, morphinans, and piperidines.[1] The placement of a carboxylate moiety (–COOH or –COOR) at the Bridgehead (C1) versus the Bridge (C9) fundamentally alters the molecule's physicochemical profile, metabolic stability, and receptor binding vectors.
-
1-Carboxylate (Bridgehead): Acts as a "Stout Anchor." It provides high metabolic stability by blocking the vulnerable bridgehead position, rigidifies the scaffold, and projects substituents into a fixed vector orthogonal to the nitrogen lone pair.[1]
-
9-Carboxylate (Bridge): Acts as a "Conformational Toggle." Substitution here dictates the global shape of the molecule (Chair-Chair vs. Chair-Boat) via the "Hockey Stick Effect" and directly modulates the electronic availability of the amine nitrogen.[2][3][1]
Structural Architecture & Numbering
To understand the bioactivity differences, one must first visualize the steric vectors.
Scaffold Visualization
The following diagram illustrates the 3-azabicyclo[3.3.1]nonane core, highlighting the distinct vectors of the 1-position (Bridgehead) and 9-position (Bridge).[2][3][1]
Figure 1: Connectivity of the 3-azabicyclo[3.3.1]nonane scaffold. Note that C1 substitution projects outward (distal), while C9 substitution projects upward/downward relative to the nitrogen ring.
Comparative Bioactivity Analysis
The 1-Carboxylate (Bridgehead Substitution)
Role: Metabolic Shield & Peptidomimetic Anchor.[2][3][1]
-
Metabolic Stability: The bridgehead carbon in bicyclic systems is prone to oxidative attack (e.g., by CYP450). Substituting C1 with a carboxylate creates a quaternary center, effectively blocking this metabolic "soft spot."[1] This is a classic medicinal chemistry tactic to extend half-life (
).[3][1] -
Vector Geometry: The 1-carboxylate projects away from the nitrogen binding domain.[2][3][1] In 9-azabicyclo[3.3.1]nonane derivatives (analogous to Granatane), a 1-carboxylate creates a Pipecolic Acid Mimetic .[2][3][1] This structure is a conformationally restricted analogue of proline/pipecolic acid, often used to constrain peptide backbones in protease inhibitors (e.g., Renin or HIV protease inhibitors).
-
Synthesis Constraint: Accessing the 1-COOH isomer is synthetically demanding, often requiring bridgehead lithiation or specific cyclization strategies (e.g., double Mannich reaction with asymmetric ketones), making it less common in high-throughput screening libraries.[3][1]
The 9-Carboxylate (Bridge Substitution)
Role: Conformational Control & Steric Gatekeeper.[2][3][1]
-
The "Hockey Stick" Effect: The 3-ABN system exists in equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.[2][3][1]
-
9-Substituted: A bulky group (like -COOH or -COOR) at C9 introduces severe transannular repulsion with the lone pair of N3 (or substituents on N3).[2][3][1] This steric clash forces the piperidine ring into a Boat conformation to relieve strain.[1] This phenomenon is known as the "Hockey Stick Effect."[1]
-
Receptor Selectivity (Sigma & nAChR):
-
Sigma Receptors (
): 9-substituted derivatives are potent sigma ligands.[2][3][1] The C9 substituent dictates the "height" of the molecule, determining whether it fits into the hydrophobic pocket of the sigma receptor. A 9-carboxylate (often converted to an ester or amide) can modulate selectivity between and subtypes by altering the lipophilic profile without changing the basic nitrogen's position.[3][1] -
nAChR (Nicotinic Receptors): In bispidine-type ligands (3,7-diaza), C9 substitution is critical.[2][3][1] It acts as a wedge, locking the distance between the two nitrogens, which is the primary determinant for affinity at
vs subtypes.
-
Comparative Data Summary
| Feature | 1-Carboxylate (Bridgehead) | 9-Carboxylate (Bridge) |
| Primary Utility | Metabolic stability, Peptidomimetics | Conformational locking, Receptor subtype selectivity |
| Steric Impact | Low impact on ring conformation | High: Induces Chair-Boat transition (Hockey Stick effect) |
| Metabolic Liability | Low (Quaternary C blocks oxidation) | Medium (Secondary C, prone to steric shielding) |
| Key Targets | Protease Inhibitors (Renin, HIV), GPCRs | Sigma Receptors, nAChR, Neurokinin-1 (NK1) |
| Synthetic Access | Difficult (Requires specific cyclization) | Moderate (Accessible via ketone homologation) |
| pKa Influence | Inductive electron withdrawal (distance dependent) | Through-space electrostatic interaction with N3 |
Experimental Protocols
Synthesis of 9-Substituted 3-Azabicyclo[3.3.1]nonanes
Rationale: The most common route utilizes the Weiss-Cook condensation or a double Mannich reaction, yielding a 9-oxo intermediate which is then homologated.[2][3][1]
Protocol:
-
Mannich Condensation: Combine N-benzyl-4-piperidone, paraformaldehyde, and a secondary amine in methanol.[2][3][1] Reflux for 4-6 hours.
-
Ketone Functionalization: The resulting 9-oxo-3-azabicyclo[3.3.1]nonane is treated with TosMIC (Tosylmethyl isocyanide) and
-BuOK in DME at -10°C to convert the ketone to the nitrile (Van Leusen reaction).[2][3][1] -
Hydrolysis: Reflux the nitrile in conc. HCl/AcOH (1:1) for 12 hours to yield the 9-carboxylic acid .
Conformational Analysis Assay (NMR)
Rationale: To verify if the 9-carboxylate has induced a Chair-Boat transition.
Protocol:
-
Dissolve 5 mg of the 9-carboxylate derivative in
. -
Acquire a NOESY 1D or 2D spectrum.[1]
-
Diagnostic Signal: Look for NOE correlations between H1/H5 (Bridgehead) and H3 (Axial/Equatorial) .
-
Chair-Chair: Strong NOE between H9 and H3(axial) is absent due to distance (~3.5 Å).[1]
-
Chair-Boat: If the N-ring flips to a boat, the distance changes drastically.[1] The most reliable marker is the coupling constant
and . -
W-Coupling: In Chair-Chair, a distinct W-coupling (~2-3 Hz) is often observed between H1 and H3(equatorial).[2][3][1] Loss of this coupling suggests conformational flipping.[1]
-
Mechanism of Action: The Conformational Switch
The following Graphviz diagram details the logic flow of how C9 substitution alters bioactivity compared to C1.
Figure 2: Mechanistic pathways by which C1 and C9 substitutions influence pharmacological outcomes.
References
-
Jeyaraman, R., & Avila, S. (1981).[1] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link[1]
-
Boido, C. C., et al. (2003).[1] Synthesis and binding affinity of new 3-azabicyclo[3.3.1]nonane derivatives for sigma receptors. Il Farmaco, 58(3), 265-277.[1] Link
-
Kozikowski, A. P., et al. (1998).[1] Synthesis of 9-substituted 3-azabicyclo[3.3.1]nonanes as novel nicotinic ligands.[2][3][1] Journal of Medicinal Chemistry.
-
Peters, J. A., et al. (1982).[1] Conformational analysis of 3-azabicyclo[3.3.1]nonane derivatives. Tetrahedron, 38(22), 3341-3348.[1] Link[1]
-
Miyamoto, H., et al. (2009).[1] Conformationally Restricted Nonchiral Pipecolic Acid Analogues: Synthesis of 9-Azabicyclo[3.3.1]nonane-1-carboxylic Acid. Journal of Organic Chemistry, 74(14), 5111–5114. Link[1]
Sources
Technical Comparison: IR Spectral Signatures of Ester-Functionalized Azabicycles
Topic: IR spectroscopy bands for ester groups in azabicyclic compounds Content Type: Publish Comparison Guide
Executive Summary
For researchers in medicinal chemistry and forensic analysis, the rapid structural characterization of azabicyclic esters (e.g., tropane alkaloids, quinuclidine derivatives) is a critical workflow. While NMR remains the gold standard for absolute stereochemistry, Fourier Transform Infrared (FTIR) spectroscopy offers an immediate, non-destructive method for distinguishing electronic states (free base vs. salt) and functional environments (conjugated vs. non-conjugated esters).
This guide objectively compares the spectral performance of IR spectroscopy across different azabicyclic architectures, focusing on the diagnostic shifts of the ester carbonyl (
Fundamental Mechanism: Vibrational Coupling in Azabicycles
In azabicyclic systems, the ester group is not an isolated oscillator. Its vibrational modes are coupled with the rigid bicyclic skeleton. Understanding this coupling is essential for interpreting the "Rule of Three" characteristic of esters in these constrained environments.
The "Rule of Three" in Azabicycles
Esters typically display three intense bands.[1] In azabicycles like tropane or azabicyclo[2.2.2]octane, these bands are diagnostically shifted:
-
C=O Stretch (1700–1755 cm⁻¹): The most intense band. Its position is highly sensitive to ring strain and electronic induction from the bridgehead nitrogen.
-
C–C–O Stretch (1150–1250 cm⁻¹): Coupled with the skeletal vibrations of the bicyclic ring.
-
O–C–C Stretch (1000–1100 cm⁻¹): Often split in bicyclic systems due to the asymmetry of the bridge.
Comparative Analysis: Electronic State (Free Base vs. Salt)
The most critical distinction in drug development and forensics is between the lipophilic free base and the hydrophilic hydrochloride (or other) salt. In azabicycles, the nitrogen atom is spatially proximal to the ester group, leading to significant field effects upon protonation.
Mechanism of Spectral Shift[2]
-
Free Base: The nitrogen lone pair is available. In some conformations (e.g., boat forms of tropanes), transannular interactions may occur, but the ester carbonyl typically vibrates at a higher frequency due to the absence of hydrogen bonding.
-
Hydrochloride Salt: Protonation forms an
moiety. Through-space electrostatic interactions or direct intramolecular hydrogen bonding ( ) weakens the carbonyl bond, typically causing a redshift (shift to lower wavenumber) and band broadening.
Data Comparison: Cocaine (Tropane Diester) Case Study
Cocaine serves as an excellent model as it contains two ester types: a methyl ester (aliphatic) and a benzoate ester (aromatic/conjugated).
| Spectral Feature | Cocaine Free Base (cm⁻¹) | Cocaine HCl Salt (cm⁻¹) | Mechanistic Cause |
| Aliphatic C=O | ~1735–1740 | ~1728–1732 | Inductive withdrawal by |
| Aromatic C=O | ~1705–1710 | ~1712–1715 | Conjugation dominates; shifts are subtle but bands often merge or sharpen. |
| Band Separation | Distinct split ( | Narrower split ( | Protonation alters the dipole environment, compressing the resolution between the two carbonyls. |
| N-H Stretch | Absent | ~2500–2800 (Broad) | Diagnostic ammonium band; confirms salt formation. |
Note: The values above are for ATR-FTIR. Transmission (KBr) values may differ by 2-5 cm⁻¹ due to matrix effects.
Comparative Analysis: Structural & Stereochemical Effects
The rigidity of the azabicyclic core imposes specific constraints on the ester group.
Ring Strain and C=O[2] Frequency
As the bridge size decreases, ring strain increases, forcing the carbonyl bond to adopt more
-
Azabicyclo[2.2.2]octane (Quinuclidine): Low strain. Ester C=O appears in the "normal" range (1735–1740 cm⁻¹).
-
Azabicyclo[2.2.1]heptane: Higher strain. Ester C=O shifts to 1745–1755 cm⁻¹ .
-
Tropane (Azabicyclo[3.2.1]octane): Intermediate strain. C=O typically at 1730–1745 cm⁻¹ .
Conjugation Effects
Conjugation with an aromatic ring (e.g., atropine, cocaine benzoate) lowers the force constant of the carbonyl bond via resonance delocalization.
-
Saturated Ester: 1735–1750 cm⁻¹[1]
-
Conjugated Ester: 1715–1730 cm⁻¹
-
Application: In diesters like cocaine, this results in a doublet carbonyl peak, allowing simultaneous monitoring of both functionalities.
Experimental Protocols
Protocol A: Rapid Discrimination of Salt vs. Base (ATR Method)
Objective: Determine if a sample is a free base or hydrochloride salt using ATR-FTIR.
-
Instrument Setup: Use a diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ and accumulate 16-32 scans.
-
Background: Collect an air background spectrum.
-
Sample Loading: Place ~1-2 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure good contact (crucial for rigid crystalline salts).
-
Acquisition: Collect the sample spectrum.
-
Analysis:
-
Check 2500–3000 cm⁻¹: Look for the broad "ammonium hump" underlying the C-H stretches. Present = Salt. Absent = Base.
-
Check 1700–1750 cm⁻¹:
-
Base: Look for well-separated carbonyl peaks (if diester) or sharp singlets.
-
Salt: Look for broadened or merged carbonyl peaks shifted slightly lower.
-
-
Protocol B: Structural Elucidation Workflow
The following decision tree visualizes the logic for assigning azabicyclic ester structures based on IR data.
Figure 1: Logic flow for the structural assignment of azabicyclic esters using FTIR spectral markers. Note the critical branching based on the N-H stretch region.
References
-
Comparison of Transmission and Internal Reflection Infrared Spectra of Cocaine. Scite.ai. [Link]
-
ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. ResearchGate. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids. ACS Omega. [Link]
Sources
A Comparative Analysis of Azabicyclo[3.3.1]nonane Ligands: Binding Affinity and Selectivity at Nicotinic Acetylcholine Receptors
The rigid 3-azabicyclo[3.3.1]nonane scaffold has proven to be a versatile framework in the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them critical targets for therapeutic intervention in conditions such as nicotine addiction, neuropathic pain, and neurodegenerative disorders.[1][2] This guide provides an in-depth comparison of the binding affinities of various ligands incorporating the azabicyclo[3.3.1]nonane and structurally related bicyclic systems, with a focus on their selectivity for different nAChR subtypes. We will delve into the experimental methodologies used to determine these binding characteristics and explore the structure-activity relationships that govern ligand-receptor interactions.
The Significance of nAChR Subtype Selectivity
Neuronal nAChRs are pentameric structures assembled from a variety of α and β subunits. The specific combination of these subunits dictates the pharmacological and physiological properties of the receptor.[3] The most abundant subtypes in the central nervous system are the α4β2 and α7 receptors.[4] Ligands that can selectively target a specific nAChR subtype are highly desirable as they can elicit specific therapeutic effects while minimizing off-target side effects. For instance, partial agonists at the α4β2 nAChR are a cornerstone of smoking cessation therapies.[5][6]
Experimental Determination of Binding Affinity: A Validated Approach
The cornerstone of characterizing ligand-receptor interactions is the radioligand binding assay. This technique provides a quantitative measure of the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
The experimental workflow for a competitive radioligand binding assay is a self-validating system designed to ensure accuracy and reproducibility. The principle lies in the competition between a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) and an unlabeled test compound for binding to the receptor.[7] By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the Ki can be calculated using the Cheng-Prusoff equation.
Step-by-Step Radioligand Binding Assay Protocol
The following is a detailed protocol for determining the binding affinity of test compounds at nAChR subtypes, synthesized from established methodologies.[8][9]
1. Membrane Preparation:
-
Source: Tissues (e.g., rat brain) or cell lines expressing the nAChR subtype of interest are used.[7][10]
-
Homogenization: The source material is homogenized in a cold lysis buffer to release the cell membranes containing the receptors.
-
Centrifugation: A series of centrifugation steps are performed to isolate the membrane fraction from other cellular components.[8]
-
Protein Quantification: The protein concentration of the final membrane preparation is determined to ensure consistent receptor amounts in each assay.
2. Competitive Binding Assay:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared membranes in a suitable buffer.
-
Equilibrium: The incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.[8]
-
Scintillation Counting: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific Binding: Is determined by measuring the radioactivity in the presence of a high concentration of a known non-radiolabeled ligand that saturates the receptors.
-
Specific Binding: Is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Comparative Binding Affinities of Azabicyclo-based Ligands
The following table summarizes the binding affinities (Ki in nM) of several key ligands with azabicyclo[3.3.1]nonane or related bicyclic structures for various nAChR subtypes. This data highlights the impact of structural modifications on both potency and selectivity.
| Ligand | Scaffold | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Selectivity (α3β4/α4β2) | Selectivity (α7/α4β2) |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | ~0.04[11] | - | ~20[11] | - | ~500 |
| Varenicline | 6,10-Methano-6H-pyrazino[2,3-h][1]benzazepine | 0.06 - 0.14[5][12] | - | 322[5] | - | ~2300-5367 |
| Sazetidine-A | Azetidine derivative | ~0.5[1][13] | ~12,000[14] | >10,000[14] | ~24,000[1][13] | >20,000 |
| Cytisine | 3,7-Diazabicyclo[3.3.1]nonane derivative | 0.17[5] | - | 4200[5] | - | ~24,706 |
| RTI-36 | Epibatidine analog | ~0.037[15] | - | - | - | - |
| RTI-76 | Epibatidine analog | ~0.009[15] | - | - | - | - |
| RTI-102 | Epibatidine analog | ~0.009[15] | - | - | - | - |
Note: Ki values can vary between studies due to differences in experimental conditions (e.g., species, radioligand used).
Structure-Activity Relationships: Fine-Tuning a Scaffold
The data reveals that subtle changes to the azabicyclo[3.3.1]nonane and related scaffolds can dramatically alter binding affinity and selectivity.
-
Epibatidine and its Analogs: Epibatidine, a natural alkaloid, is a highly potent but non-selective nAChR agonist.[11] Its high toxicity has limited its therapeutic use.[11] However, synthetic analogs have been developed with improved selectivity. For example, some analogs show a noticeable affinity for the α7 receptor subtype.[3]
-
Varenicline: This smoking cessation aid is a partial agonist at α4β2 nAChRs.[5][6] Its structure, derived from cytisine, demonstrates high affinity for the α4β2 subtype.[5] Varenicline also interacts with high affinity at α6β2* nAChRs, which may contribute to its efficacy.[12]
-
Sazetidine-A: This compound exhibits remarkable selectivity for the α4β2 nAChR subtype over α3β4 and α7 subtypes.[1][13][14] It acts as a "silent desensitizer," meaning it binds with high affinity to the desensitized state of the receptor without activating it.[1][13] This unique mechanism of action makes it a valuable research tool and a potential therapeutic agent.
-
Cytisine: This natural product, which contains a 3,7-diazabicyclo[3.3.1]nonane core, has high affinity for α4β2* nAChRs and has been used as a lead compound for the development of varenicline.[5][16]
Sources
- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 12. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 16. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Elemental Analysis Standards for Azabicyclo[3.3.1]nonane-1-carboxylates
[1]
Executive Summary
For medicinal chemists working with azabicyclo[3.3.1]nonane-1-carboxylates , standard Elemental Analysis (EA) frequently becomes a bottleneck.[1] Despite high chromatographic purity (>99% by HPLC), these bicyclic scaffolds often fail to meet the journal-mandated
This guide challenges the dogma that Combustion Analysis is the only path to publication-quality characterization. We demonstrate that the failure is rarely due to synthetic impurity but rather the "Solvate Trap" —a phenomenon where the rigid, globular [3.3.1] lattice traps non-stoichiometric solvent molecules (typically chlorinated solvents or water) that resist standard vacuum drying.[1]
We present a comparative analysis of Optimized Combustion EA versus Quantitative NMR (qNMR) , establishing qNMR as the superior, non-destructive standard for this specific molecular class.[1]
The Challenge: The "Solvate Trap" in Azabicyclo Systems
The azabicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair conformation.[1][2] When a carboxylate is introduced at the C1 bridgehead, the molecule adopts a globular, lipophilic structure with a distinct cavity.[1]
-
The Problem: During crystallization (often as HCl or oxalate salts), solvent molecules—particularly dichloromethane (DCM) or chloroform—become intercalated within the crystal lattice.[1]
-
The Analytical Failure: Standard high-vacuum drying (
, ) removes surface solvent but often fails to evacuate lattice-bound solvent.[1] -
Result: The Carbon % is consistently overestimated (if DCM is trapped) or Hydrogen/Nitrogen ratios skew, leading to EA failure despite >99.5% LC-MS purity.[1]
Comparative Analysis: Combustion EA vs. qNMR
The following table summarizes the performance of both methods specifically for bridgehead-substituted azabicycles.
| Feature | Method A: Combustion Analysis (CHN) | Method B: qNMR (Internal Standard) |
| Principle | Thermal oxidation ( | Proton counting relative to a traceable internal standard (IS).[1] |
| Sample Req. | 2–5 mg (Destructive).[1] | 5–10 mg (Non-destructive, recoverable).[1] |
| Accuracy | High, if sample is anhydrous/solvent-free.[1] | High ( |
| Solvate Sensitivity | Critical Failure Point. Trapped solvent skews weight % calculations. | Resolved. Solvents appear as distinct peaks; do not interfere with analyte integration. |
| Hygroscopicity | Requires handling in glovebox or immediate analysis. | Less sensitive; water peak is separated from analyte signals. |
| Journal Acceptance | Gold Standard (ACS, RSC).[1] | Accepted Surrogate (J. Med.[1] Chem) when EA fails. |
Decision Matrix: Selecting the Right Workflow
The following logic flow dictates when to abandon the "Heroic EA" attempt and switch to qNMR to save time and sample.
Figure 1: Analytical Decision Matrix for Azabicyclo Scaffolds. Note the immediate diversion of oils to qNMR, as hygroscopic oils rarely pass EA.[1]
Experimental Protocols
Method A: Optimized Combustion Analysis (The "Heroic" Approach)
Use this if the journal explicitly demands EA or if you lack qNMR infrastructure.[1]
-
Desiccation: Place the sample in a drying pistol over phosphorous pentoxide (
) at (or below melting point) under high vacuum ( ) for 48 hours . -
Capsule Sealing: For hygroscopic HCl salts, seal the sample in a pre-weighed tin capsule inside a glove bag flushed with Nitrogen.
-
Oxidation Boost: Add 5–10 mg of Tungsten(VI) oxide (
) to the capsule.[1] This promotes complete combustion of the bridgehead carbons, which are sterically hindered and prone to charring (forming carbides) rather than oxidizing to .[1]
Method B: Quantitative NMR (The Recommended Standard)
Based on J. Med.[1] Chem. guidelines for purity assessment.
1. Internal Standard (IS) Selection
For azabicyclo-1-carboxylates, the signals often cluster between 1.5–4.0 ppm.[1] Select an IS with a singlet in the aromatic or downfield region to avoid overlap.
-
Recommended: 1,3,5-Trimethoxybenzene (
ppm) or Maleic Acid ( ppm).[1] -
Avoid: TMS (volatile) or residual solvent peaks.[1]
2. Sample Preparation
-
Accurately weigh (using a 5-decimal balance)
of the azabicyclo analyte ( ).[1] -
Accurately weigh
of the certified Internal Standard ( ).[1] -
Dissolve both in
of appropriate deuterated solvent (e.g., to break aggregation).
3. Acquisition Parameters (Critical)
Standard 1H NMR parameters are insufficient for qNMR. You must modify the pulse sequence:
-
Pulse Angle:
(maximize signal).[1][3] -
Relaxation Delay (
): Must be of the slowest relaxing proton (usually the IS).[1] Set . -
Spectral Width: sufficiently wide (20 ppm) to capture baseline.
-
Scans: 16–32 (to ensure S/N ratio > 250:1).
4. Calculation
1Where:
Representative Data Comparison
The following data represents a typical outcome for ethyl 9-methyl-9-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride.
| Analysis Type | Measured Value | Theoretical Value | Deviation | Result |
| Combustion (C) | 58.12% | 58.65% | -0.53% | FAIL (>0.4%) |
| Combustion (H) | 8.90% | 8.61% | +0.29% | PASS |
| Combustion (N) | 5.35% | 5.70% | -0.35% | PASS (Borderline) |
| qNMR (Purity) | 99.2% | 100% | N/A | PASS |
Interpretation: The Carbon deviation in EA suggests incomplete combustion or solvent interference. The qNMR confirms the material is chemically pure, validating the synthesis despite the EA failure.
Workflow Visualization: The qNMR Loop
Figure 2: The Quantitative NMR Workflow. Precision weighing and relaxation delay (d1) are the critical control points.
References
-
Journal of Medicinal Chemistry Guidelines for Authors. American Chemical Society. (Specifies qNMR as an acceptable substitute for EA). [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[3] Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.[1] [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy."[1][8] TrAC Trends in Analytical Chemistry, 2012, 35, 5-26.[1] (Technical basis for qNMR parameters). [Link]
-
Organic Chemistry Portal. "9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)." (Structural and reactivity context for azabicyclo[3.3.1]nonane derivatives). [Link][1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nmr.tamu.edu [nmr.tamu.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Complexity of Measuring and Representing the Hygroscopicity of Mixed Component Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate proper disposal procedures
Operational Guide: Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate Proper Disposal Procedures
Part 1: Executive Safety Directive
Do not treat this compound as general trash. Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic amine ester used primarily as a pharmaceutical intermediate (often in the synthesis of serotonergic modulators).[1] Its disposal requires strict adherence to organic amine protocols.[1]
Immediate Action Required:
-
Classify: Treat as Hazardous Organic Waste (RCRA Non-Halogenated or "Lab Pack").[1]
-
Segregate: Isolate from strong oxidizers (peroxides, nitrates) and strong acids.[1]
-
Prohibit: NEVER dispose of down the drain. This compound poses potential aquatic toxicity and does not degrade rapidly in municipal water systems.[1]
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity.[1] As a bicyclic amine, this compound presents specific compatibility risks often overlooked in general waste streams.
Table 1: Chemical Safety & Waste Profile
| Property | Specification | Operational Implication |
| Chemical Class | Bicyclic Amine Ester | Dual functionality: Basic (amine) and Hydrolyzable (ester).[1] |
| Physical State | Solid (typically) or Oil | Solids require "Lab Packing"; Oils require dissolution in waste solvent.[1] |
| Combustibility | High Flash Point (>100°C est.)[1] | Suitable for high-temperature incineration.[1] |
| Reactivity | Acid-Sensitive / Oxidizer-Sensitive | Do not mix with Nitric Acid (risk of violent oxidation/nitration).[1] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, goggles) is mandatory during disposal.[1] |
| Waste Code | Non-Regulated (unless characteristic) | Assign internal code for "Organic Alkali" or "Non-Halogenated Organic." |
Senior Scientist Insight: Many researchers mistake the hydrochloride salt form for the free base. If you are disposing of the HCl salt, it is acidic. If you are disposing of the free base, it is basic. Check the label before adding to a bulk waste drum to prevent pH shock and heat generation.
Part 3: Waste Stream Segregation Logic
Effective disposal starts with segregation.[1] Mixing incompatible waste streams is the #1 cause of laboratory accidents after the experiment is finished.
The "Red Flag" List (Incompatibilities):
-
Strong Oxidizers: Do not place in waste containers with permanganates, chromates, or peroxides.[1] Amine oxidation can be exothermic and generate toxic byproducts.[1]
-
Acids (Bulk): While small amounts are neutralized, adding bulk basic amine to a bulk acid waste drum can cause a "geyser" effect due to rapid heat generation.[1]
-
Halogenated Solvents: Unless the compound is already dissolved in DCM or Chloroform, prefer Non-Halogenated streams to reduce incineration costs and environmental impact.[1]
Visual Workflow: Segregation Decision Tree
Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent composition.[1]
Part 4: Operational Disposal Protocols
Protocol A: Solid Substance Disposal (Pure Compound)
Use this for expired shelf stocks or excess solid reagent.[1]
-
Preparation: Don PPE (Nitrile gloves, lab coat, safety glasses).[1] Ensure the substance is in a sealed, compatible container (glass or HDPE).
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the sealed container into a clear polyethylene bag (zip-lock).
-
Disposal: Place the bagged item into the Solid Waste Drum (Lab Pack).
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
Use this for mother liquors or dissolved waste.[1]
-
pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 before adding to the bulk solvent drum to prevent drum corrosion or reactivity.[1]
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).[1]
-
Transfer: Funnel the liquid into the appropriate safety carboy (Jerrycan).
-
Crucial Step: Close the lid immediately. Do not leave funnels in waste containers (EPA violation).[1]
-
-
Log It: Record the volume and approximate concentration on the waste container's log sheet.
Part 5: Emergency Spill Management
Accidents happen. If a container breaks, follow this containment logic to prevent exposure and environmental release.
Visual Workflow: Spill Response
Figure 2: Immediate response workflow for laboratory spills involving bicyclic amines.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, sand, or commercial "Universal" pads.[1] (Avoid paper towels for large spills as they are combustible).[1]
-
Neutralizer: Not typically required for this ester, but a mild detergent water wash is recommended for final surface cleaning.[1]
Part 6: Regulatory & Compliance (RCRA/EPA)[1]
To ensure your facility remains compliant with federal and international regulations:
-
RCRA Classification (USA):
-
This compound is not typically a "Listed" waste (P or U list) unless specifically designated by state law.[1]
-
It is treated as Characteristic Waste if it exhibits ignitability (D001) due to solvent carriers.[1]
-
Default Classification: Classify as "Non-Regulated Organic Chemical" for incineration.[1]
-
-
Cradle-to-Grave Tracking:
-
Ensure the waste manifest specifically lists "Organic Amine Esters" to alert the incineration facility of nitrogen content (NOx generation potential).
-
-
European CLP:
-
Dispose of in accordance with European Waste Catalogue (EWC) code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
-
References
-
National Institutes of Health (PubChem). 3-Azabicyclo[3.3.1]nonane Compound Summary.[1] (Accessed 2026).[1] Available at: [Link]
-
American Chemical Society (ACS). Laboratory Safety for Chemistry Students: Waste Disposal Guidelines.[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
